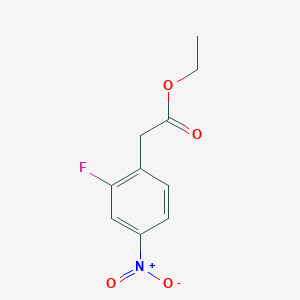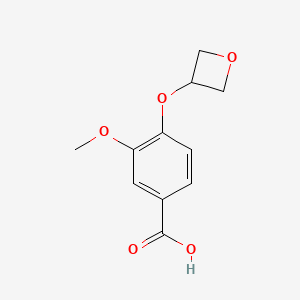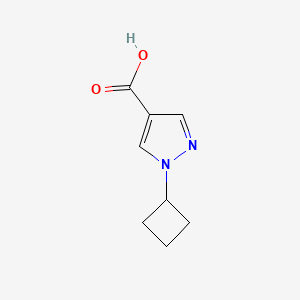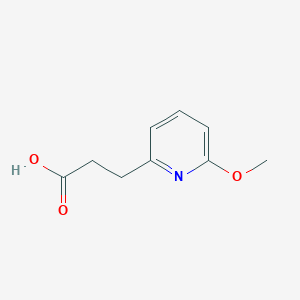
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
説明
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (EFNA) is an organic compound that has multiple applications in the field of scientific research. EFNA has been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
科学的研究の応用
Synthesis of Intermediates for Pharmaceutical Compounds Research into the synthesis of organic intermediates often explores the role of various ethyl acetate derivatives, including Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, in pharmaceutical compound production. Although the specific compound Ethyl 2-(2-fluoro-4-nitrophenyl)acetate was not directly mentioned in the reviewed literature, studies like the practical synthesis of 2-Fluoro-4-bromobiphenyl highlight the significance of similar compounds in the manufacture of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research demonstrates the critical role of ethyl acetate derivatives in synthesizing key intermediates for drug production, emphasizing the importance of developing efficient synthesis methods for these compounds due to their application in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Process Intensification in Chemical Manufacturing Ethyl acetate, closely related to the ethyl acetate derivatives family, serves as a pivotal solvent in various industrial processes, including the production of paints, coatings, and flavors. The study on process intensification techniques for ethyl acetate production sheds light on the compound's extensive use and the exploration of methods to enhance production efficiency. These techniques, such as Reactive Distillation and Microwave Reactive Distillation, aim to overcome chemical equilibrium limitations and reduce energy consumption, illustrating the continuous effort to improve the sustainability and economic viability of manufacturing processes involving ethyl acetate and its derivatives (Patil & Gnanasundaram, 2020).
Advanced Oxidation Processes for Environmental Applications The degradation of organic pollutants using advanced oxidation processes (AOPs) represents a critical area of environmental research. Studies focusing on the degradation mechanisms, kinetics, and by-products of organic compounds, such as acetaminophen, provide valuable insights into the treatment of water contaminants. While Ethyl 2-(2-fluoro-4-nitrophenyl)acetate was not directly mentioned, the principles and findings from these studies can be applied to understand the environmental fate and treatment options for a wide range of organic pollutants, highlighting the relevance of ethyl acetate derivatives in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Ionic Liquid-Based Technologies The exploration of ionic liquids for industrial applications, such as dissolving biopolymers, highlights the broader context of research where compounds like Ethyl 2-(2-fluoro-4-nitrophenyl)acetate could potentially play a role. The review on 1-ethyl-3-methylimidazolium acetate's toxicity and environmental impact underlines the necessity of comprehensive assessments before large-scale industrial use. This perspective aligns with the need to understand the environmental and health implications of chemicals used in manufacturing, indicating the importance of safety evaluations for derivatives of ethyl acetate in various applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
特性
IUPAC Name |
ethyl 2-(2-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSNVCRTKUTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718336 | |
| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160623-38-0 | |
| Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)






![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
